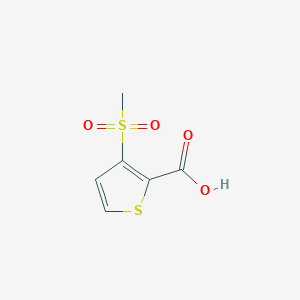

3-Methanesulfonylthiophene-2-carboxylic acid

Übersicht

Beschreibung

3-Methanesulfonylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylthiophene-2-carboxylic acid typically involves the sulfonylation of thiophene-2-carboxylic acid. One common method includes the reaction of thiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methanesulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of thiophene-2-carboxylic acids, including 3-methanesulfonylthiophene-2-carboxylic acid, have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. These compounds show promise in the development of antiviral therapies due to their ability to interfere with viral replication processes . The specificity and efficacy of these inhibitors make them candidates for further development in antiviral drug design.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds related to this compound. For example, similar thiophene derivatives have been shown to alleviate symptoms associated with ulcerative colitis by modulating inflammatory pathways and gut microbiota composition . This suggests that this compound may also possess therapeutic potential in treating inflammatory bowel diseases.

Materials Science

Conductive Polymers

The incorporation of thiophene derivatives into polymer matrices has been explored for their electrical conductivity properties. This compound can be utilized as a building block in synthesizing conductive polymers, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The sulfonyl group enhances solubility and processability, making it an attractive candidate for polymer synthesis.

Environmental Applications

Environmental Remediation

Compounds containing thiophene rings have been investigated for their ability to degrade environmental pollutants. The unique chemical properties of this compound may facilitate the breakdown of harmful substances in contaminated environments. Research into its application as a catalyst or reactive agent in remediation processes could lead to effective strategies for cleaning up soil and water pollutants.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Methanesulfonylthiophene-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methylthiophene-2-carboxylic acid

- 2-Thiophenecarboxylic acid

- 3-Thiophenecarboxaldehyde

Uniqueness

3-Methanesulfonylthiophene-2-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Biologische Aktivität

3-Methanesulfonylthiophene-2-carboxylic acid (MSTCA) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

MSTCA has the molecular formula and features a thiophene ring substituted with a methanesulfonyl group and a carboxylic acid. The structural attributes contribute to its biological activity, particularly in interactions with biological macromolecules.

Antiviral Properties

Recent studies have indicated that derivatives of thiophene-2-carboxylic acids exhibit significant antiviral activity. For instance, compounds similar to MSTCA have been shown to inhibit the HIV-1 integrase enzyme effectively. The mechanism involves binding to the active site of the integrase, thereby preventing viral replication. In a comparative study, MSTCA derivatives demonstrated IC50 values ranging from 0.13 to 6.85 μM, indicating potent activity against integrase-mediated strand transfer .

Antimicrobial Activity

MSTCA has also been evaluated for its antimicrobial properties. In vitro assays revealed that it exhibits inhibitory effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, leading to cell lysis. Table 1 summarizes the antimicrobial activity of MSTCA against selected pathogens:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anti-inflammatory Effects

MSTCA has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. Research indicates that MSTCA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses .

Case Study 1: HIV-1 Integrase Inhibition

A series of experiments were conducted to evaluate the efficacy of MSTCA derivatives against HIV-1 integrase. The study involved synthesizing various analogs and testing their inhibitory effects. The results indicated that modifications at specific positions on the thiophene ring enhanced antiviral activity significantly. For example, compound modifications led to an IC50 as low as 0.13 μM, comparable to existing antiretroviral drugs .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, MSTCA was tested against multi-drug resistant strains of Staphylococcus aureus. The compound showed promising results with MIC values indicating effective inhibition at low concentrations. The study concluded that MSTCA could serve as a potential candidate for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

3-methylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S2/c1-12(9,10)4-2-3-11-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXRSCJVSJHFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346117 | |

| Record name | 3-methanesulfonylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-82-7 | |

| Record name | 3-methanesulfonylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.